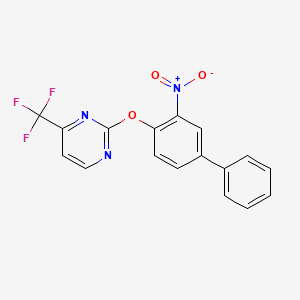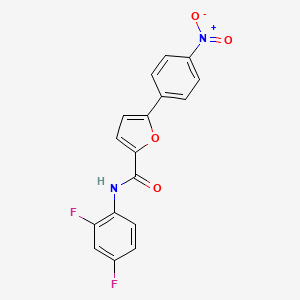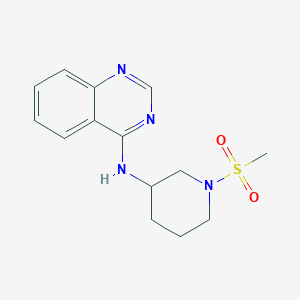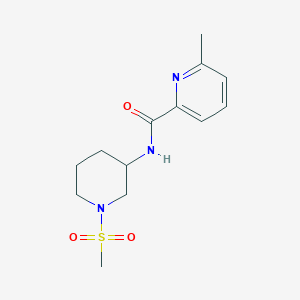
2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine, also known as TFP, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TFP is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of 2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine involves its binding to the regulatory domain of PKC, which prevents its activation by diacylglycerol and other activators. This compound has been shown to selectively inhibit the activity of conventional PKC isoforms (α, β, and γ) and novel PKC isoforms (δ, ε, η, and θ) but has little effect on atypical PKC isoforms (ζ and ι/λ).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-cancer agent. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine is its high potency and selectivity for PKC isoforms. This compound has been shown to inhibit PKC activity at nanomolar concentrations, making it a useful tool for studying the role of PKC in various cellular processes. However, this compound has some limitations, including its low solubility in water and its potential for off-target effects. Therefore, it is essential to use appropriate controls and concentrations when using this compound in experiments.
Orientations Futures
There are many future directions for the use of 2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine in scientific research. One potential area of research is the development of this compound analogs with improved solubility and selectivity for specific PKC isoforms. Another area of research is the use of this compound in combination with other anti-cancer agents to enhance their efficacy. Additionally, this compound may have potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Overall, this compound has significant potential as a tool for studying the role of PKC in various cellular processes and as a potential therapeutic agent for the treatment of cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine involves the reaction of 2-nitro-4-phenylphenol with trifluoromethylpyrimidine in the presence of a base catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of this compound. The purity of this compound can be enhanced by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine has been extensively used in scientific research as a tool to study the role of PKC in various cellular processes. PKC is a family of serine/threonine kinases that are involved in the regulation of multiple signaling pathways. This compound has been shown to inhibit the activity of PKC in vitro and in vivo, making it an essential tool for studying the role of PKC in cellular signaling.
Propriétés
IUPAC Name |
2-(2-nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3O3/c18-17(19,20)15-8-9-21-16(22-15)26-14-7-6-12(10-13(14)23(24)25)11-4-2-1-3-5-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWRDDMDWLYOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OC3=NC=CC(=N3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(Cyanomethyl)-4-oxoquinazolin-2-yl]methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate](/img/structure/B7533054.png)
![N-(5-chloro-2-cyanophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7533065.png)
![N-methyl-N-[(2-methylfuran-3-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533069.png)
![[4-(4-Butan-2-ylphenyl)sulfonylpiperazin-1-yl]-cyclohexylmethanone](/img/structure/B7533082.png)
![N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]pyridine-4-carboxamide](/img/structure/B7533092.png)

![[2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate](/img/structure/B7533103.png)
![N-[3-[[(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533106.png)
![N-[3-[[(3,7-dimethyl-2,6-dioxopurin-8-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533113.png)
![N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533126.png)
![2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533134.png)



